AR7

Description

Propriétés

IUPAC Name |

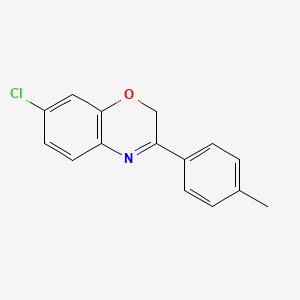

7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVOZLTFXYGHZPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80306-38-3 | |

| Record name | 80306-38-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Function of Androgen Receptor Variant 7 (AR-V7): A Technical Guide for Researchers and Drug Development Professionals

Introduction

The androgen receptor (AR) is a critical driver of prostate cancer cell growth and survival. Therapies targeting the AR signaling axis, such as androgen deprivation therapy (ADT) and second-generation AR signaling inhibitors (ARSIs) like abiraterone acetate and enzalutamide, are the cornerstone of treatment for advanced prostate cancer. However, resistance to these therapies inevitably develops, leading to castration-resistant prostate cancer (CRPC). One of the key mechanisms of resistance is the expression of constitutively active AR splice variants, of which AR-V7 is the most well-characterized and clinically relevant.

This technical guide provides an in-depth overview of the function of AR-V7, its clinical significance, and the methodologies used for its detection and study.

Molecular Biology of AR-V7

AR-V7 is a truncated isoform of the full-length AR (AR-FL). It arises from alternative splicing of the AR pre-mRNA, where exons 1, 2, and 3 are spliced to a cryptic exon 3b located in intron 3. This results in a protein that retains the N-terminal domain (NTD) and the DNA-binding domain (DBD) but lacks the C-terminal ligand-binding domain (LBD). The absence of the LBD, which is the target of current ARSIs, renders AR-V7 constitutively active, meaning it can translocate to the nucleus and regulate gene expression in the absence of androgens.

Function of AR-V7 in Prostate Cancer

The primary function of AR-V7 is to act as a ligand-independent transcription factor that drives a pro-proliferative and pro-survival gene expression program in prostate cancer cells, thereby contributing to the development and progression of CRPC and resistance to AR-directed therapies.

Ligand-Independent Activation and Nuclear Translocation

Unlike AR-FL, which requires binding to androgens for its activation and nuclear translocation, AR-V7 is constitutively active. Its nuclear localization is mediated by a nuclear localization signal present in its unique C-terminal region derived from cryptic exon 3b. Once in the nucleus, AR-V7 can bind to androgen response elements (AREs) in the promoter and enhancer regions of target genes, leading to their transcriptional activation.

Transcriptional Activity and Target Genes

AR-V7 regulates a distinct set of target genes compared to AR-FL, although there is some overlap. AR-V7 has been shown to upregulate genes involved in cell cycle progression, proliferation, and survival. This distinct transcriptional program contributes to the aggressive phenotype of AR-V7-positive prostate cancer.

Clinical Significance of AR-V7

The expression of AR-V7 in prostate cancer has significant clinical implications, particularly in the context of CRPC.

Biomarker of Resistance to AR-Targeted Therapies

Numerous studies have demonstrated that the detection of AR-V7 in circulating tumor cells (CTCs) or tumor tissue is strongly associated with resistance to second-generation ARSIs, abiraterone and enzalutamide.[1] Patients with AR-V7-positive tumors have significantly lower prostate-specific antigen (PSA) response rates, shorter progression-free survival (PFS), and shorter overall survival (OS) when treated with these agents.[1][2][3]

Prognostic Marker

In addition to its predictive value for therapy resistance, AR-V7 expression is also a poor prognostic marker in patients with CRPC. The presence of AR-V7 is associated with more aggressive disease features and shorter survival, independent of the type of therapy received.[4]

Prevalence in Prostate Cancer

AR-V7 expression is rare in primary, hormone-sensitive prostate cancer but its prevalence increases significantly with disease progression and exposure to androgen-targeted therapies. In patients with metastatic CRPC, the prevalence of detectable AR-V7 in CTCs can range from approximately 20% in patients naive to second-generation ARSIs to over 50% in patients who have progressed on these therapies.[4]

Data Presentation

Table 1: Prevalence of AR-V7 in Prostate Cancer

| Clinical State | Sample Type | Prevalence of AR-V7 | Reference |

| Hormone-Sensitive Prostate Cancer (HSPC) | Tissue | Low | [5] |

| Castration-Resistant Prostate Cancer (CRPC) - Pre-Abiraterone/Enzalutamide | CTCs | 19% - 39% | [4] |

| CRPC - Post-Abiraterone/Enzalutamide | CTCs | 31% - 55% | [4] |

| Small Cell Prostate Carcinoma (post-ADT) | Tissue | 33% | [6] |

Table 2: Clinical Outcomes with Abiraterone or Enzalutamide Based on AR-V7 Status in mCRPC Patients

| Outcome | AR-V7 Positive | AR-V7 Negative | P-value | Reference |

| PSA Response Rate (≥50% decline) | ||||

| Enzalutamide Cohort | 0% | 52.6% | 0.004 | [1] |

| Abiraterone Cohort | 0% | 68.0% | 0.004 | [1] |

| Combined Cohort (1st Line) | 26.7% | 65.8% (CTC+)/86.1% (CTC-) | <0.001 | [2] |

| Progression-Free Survival (PFS) - Median | ||||

| Enzalutamide Cohort | 2.1 months | 6.1 months | <0.001 | [1] |

| Abiraterone Cohort | 2.3 months | Not Reached | <0.001 | [1] |

| Combined Cohort | 2.1 months | 6.2 months | <0.001 | [2] |

| Overall Survival (OS) - Median | ||||

| Combined Cohort | 11.2 months | 29.5 months | <0.001 | [2] |

Table 3: Clinical Outcomes with Taxane Chemotherapy Based on AR-V7 Status in mCRPC Patients

| Outcome | AR-V7 Positive | AR-V7 Negative | P-value | Reference |

| PSA Response Rate (≥50% decline) | 41% | 65% | 0.19 | [7][8] |

| Progression-Free Survival (PFS) - Median | 4.5 months | 6.2 months | 0.11 | [9] |

| Overall Survival (OS) | No significant difference | No significant difference | [8] |

Experimental Protocols

Detection of AR-V7 in Circulating Tumor Cells (CTCs)

This assay involves a two-step process: immunomagnetic enrichment of CTCs from whole blood followed by molecular characterization.[7][9][10]

-

CTC Enrichment (AdnaTest ProstateCancerSelect):

-

Whole blood (5 mL) is collected in EDTA tubes.

-

CTCs are captured using a cocktail of antibodies targeting epithelial and prostate-specific antigens (e.g., EpCAM, PSMA) conjugated to magnetic beads.

-

The bead-bound cells are magnetically separated and washed.

-

-

Molecular Analysis (AdnaTest ProstateCancerPanel AR-V7):

-

The enriched cells are lysed, and mRNA is isolated using oligo(dT) magnetic beads.

-

The isolated mRNA is reverse transcribed into cDNA.

-

A pre-amplification step is performed using a multiplex PCR to increase the amount of target cDNA.

-

Quantitative real-time PCR (qRT-PCR) is then performed using specific primers for AR-V7 and other prostate cancer-associated genes (e.g., PSA, PSMA), along with control genes.

-

The presence of AR-V7 is determined by the detection of the specific PCR product.

-

This assay is an immunofluorescence-based protein detection method.[11][12][13][14][15]

-

Sample Preparation:

-

A whole blood sample is collected.

-

Red blood cells are lysed, and nucleated cells are deposited onto glass slides.

-

-

Immunofluorescence Staining and Imaging:

-

The cells are stained with a cocktail of fluorescently labeled antibodies. This includes:

-

Antibodies against cytokeratins (CK) to identify epithelial cells (potential CTCs).

-

An antibody against CD45 to identify and exclude leukocytes.

-

A specific antibody against the AR-V7 protein.

-

A nuclear counterstain (e.g., DAPI).

-

-

The slides are scanned using an automated digital fluorescence microscopy system.

-

-

Image Analysis and Interpretation:

-

Sophisticated algorithms are used to identify CTCs (CK-positive, CD45-negative, and with a nucleus).

-

The identified CTCs are then analyzed for the presence and subcellular localization of the AR-V7 protein.

-

A patient is considered AR-V7 positive if at least one CTC shows nuclear AR-V7 staining.

-

Immunohistochemistry (IHC) for AR-V7 in Tissue

This protocol outlines the general steps for detecting AR-V7 protein in formalin-fixed, paraffin-embedded (FFPE) prostate cancer tissue.

-

Tissue Preparation:

-

FFPE tissue sections (4-5 µm) are cut and mounted on charged slides.

-

Slides are baked to adhere the tissue.

-

-

Deparaffinization and Rehydration:

-

Slides are deparaffinized in xylene and rehydrated through a series of graded ethanol solutions to water.

-

-

Antigen Retrieval:

-

Heat-induced epitope retrieval is performed by immersing the slides in a retrieval buffer (e.g., citrate buffer, pH 6.0) and heating in a pressure cooker or water bath.

-

-

Immunostaining:

-

Endogenous peroxidase activity is blocked with a hydrogen peroxide solution.

-

Non-specific antibody binding is blocked using a protein block solution (e.g., serum from the secondary antibody host species).

-

Slides are incubated with the primary antibody specific for AR-V7 (e.g., RevMAb RM7, typically at a 1:500 dilution) overnight at 4°C.[1][16][17]

-

After washing, slides are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

The signal is visualized using a chromogen such as 3,3'-diaminobenzidine (DAB), which produces a brown precipitate at the site of the antigen.

-

-

Counterstaining and Mounting:

-

Slides are counterstained with hematoxylin to visualize cell nuclei.

-

Slides are dehydrated, cleared, and coverslipped.

-

-

Interpretation:

-

The staining intensity and the percentage of positive tumor cells are evaluated by a pathologist. A scoring system, such as the H-score (combining intensity and percentage of stained cells), can be used for semi-quantitative analysis. Nuclear staining is considered positive.

-

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for AR-V7

This protocol describes the general workflow for identifying the genome-wide binding sites of AR-V7.

-

Cell Culture and Cross-linking:

-

Prostate cancer cells expressing AR-V7 are cultured to a suitable confluency.

-

Proteins are cross-linked to DNA using formaldehyde. For some transcription factors, a double cross-linking step with an agent like disuccinimidyl glutarate (DSG) prior to formaldehyde can improve efficiency.

-

-

Chromatin Preparation:

-

Cells are lysed, and the nuclei are isolated.

-

Chromatin is sheared into small fragments (typically 200-600 bp) using sonication or enzymatic digestion.

-

-

Immunoprecipitation:

-

The sheared chromatin is incubated with an antibody specific for AR-V7 (e.g., RevMAb RM7) overnight at 4°C. The antibody-protein-DNA complexes are captured using protein A/G magnetic beads.

-

The beads are washed extensively to remove non-specifically bound chromatin.

-

-

Elution and Reverse Cross-linking:

-

The immunoprecipitated chromatin is eluted from the beads.

-

The protein-DNA cross-links are reversed by heating in the presence of a high salt concentration.

-

Proteins are digested with proteinase K.

-

-

DNA Purification and Library Preparation:

-

The DNA is purified using a column-based kit or phenol-chloroform extraction.

-

The purified DNA fragments are used to prepare a sequencing library. This involves end-repair, A-tailing, and ligation of sequencing adapters.

-

-

Sequencing and Data Analysis:

-

The library is sequenced using a high-throughput sequencing platform.

-

The sequencing reads are aligned to a reference genome.

-

Peak calling algorithms (e.g., MACS2) are used to identify regions of the genome that are significantly enriched in the ChIP sample compared to an input control.

-

These enriched regions represent the binding sites of AR-V7.

-

Downstream analysis can include motif discovery, gene ontology analysis, and integration with gene expression data.

-

Signaling Pathways and Experimental Workflows

Canonical Androgen Receptor (AR-FL) Signaling Pathway

Caption: Canonical androgen receptor (AR-FL) signaling pathway.

Androgen Receptor Variant 7 (AR-V7) Signaling Pathway

Caption: Ligand-independent AR-V7 signaling pathway.

Experimental Workflow for CTC-Based AR-V7 Detection

Caption: Generalized workflow for CTC-based AR-V7 detection.

References

- 1. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AdnaTest ProstateCancerPanel AR-V7 Handbook - QIAGEN [qiagen.com]

- 3. qiagen.com [qiagen.com]

- 4. researchgate.net [researchgate.net]

- 5. Item - Supplementary Figure from Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - American Association for Cancer Research - Figshare [aacr.figshare.com]

- 6. qiagen.com [qiagen.com]

- 7. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qiagen.com [qiagen.com]

- 9. AdnaTest ProstateCancerPanel AR-V7 [qiagen.com]

- 10. medmutual.com [medmutual.com]

- 11. prostatemarkers.org [prostatemarkers.org]

- 12. practicalcardiology.com [practicalcardiology.com]

- 13. precisiononcology.exactsciences.com [precisiononcology.exactsciences.com]

- 14. urotoday.com [urotoday.com]

- 15. revmab.com [revmab.com]

- 16. revmab.com [revmab.com]

- 17. Optimized ChIP-seq method facilitates transcription factor profiling in human tumors - PMC [pmc.ncbi.nlm.nih.gov]

The Androgen Receptor Splice Variant 7 (AR-V7): A Core Driver of Therapy Resistance and Progression in Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The androgen receptor (AR) signaling axis is a cornerstone of prostate cancer development and progression. While androgen deprivation therapies (ADT) that target the full-length AR (AR-FL) are initially effective, the emergence of castration-resistant prostate cancer (CRPC) remains a major clinical challenge. A key mechanism of resistance is the expression of constitutively active AR splice variants, of which AR-V7 is the most prevalent and clinically significant. Lacking the ligand-binding domain, AR-V7 is impervious to current AR-targeting agents, driving persistent downstream signaling, tumor growth, and metastasis. This technical guide provides a comprehensive overview of the AR-V7 signaling pathway, its role in cancer progression, methods for its detection and analysis, and its clinical implications.

The AR-V7 Signaling Pathway: A Ligand-Independent Transcriptional Activator

AR-V7 is a truncated isoform of the AR that arises from alternative splicing of the AR pre-mRNA, leading to the inclusion of a cryptic exon 3 (CE3). This results in a protein that retains the N-terminal domain (NTD) and DNA-binding domain (DBD) but lacks the C-terminal ligand-binding domain (LBD).[1][2][3] Consequently, AR-V7 is constitutively active and can translocate to the nucleus to regulate gene expression without the need for androgen binding.[4]

The expression of AR-V7 is dynamically regulated, with low levels in hormone-sensitive prostate cancer and significantly increased expression in CRPC, particularly after treatment with second-generation antiandrogens like enzalutamide and abiraterone.[5] This upregulation is mediated by various splicing factors, including U2AF65, ASF/SF2, and Sam68, whose activity is increased under ADT.[3][6]

Once in the nucleus, AR-V7 can homodimerize or heterodimerize with AR-FL to bind to androgen response elements (AREs) in the promoter and enhancer regions of target genes.[7] However, AR-V7 also possesses a unique cistrome, binding to distinct genomic regions and regulating a set of genes that are not canonical AR-FL targets.[2][8][9] This distinct transcriptional program contributes to the aggressive phenotype of AR-V7-positive cancers.

Upstream Regulation of AR-V7

The expression and activity of AR-V7 are influenced by a complex interplay of signaling pathways and regulatory factors. The PI3K/AKT pathway, frequently activated in prostate cancer, has been shown to regulate AR-V7 activity.[1][10] Inhibition of the PI3K/AKT pathway can lead to a reduction in AR-V7 transcriptional activity.

Furthermore, the homeobox protein HOXB13 has been identified as a critical coregulator of AR-V7.[11] HOXB13 physically interacts with AR-V7 and is required for its binding to chromatin, thereby governing the AR-V7-driven transcriptional program in CRPC.[12]

References

- 1. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cistrome and transcriptome analysis identifies unique androgen receptor (AR) and AR-V7 splice variant chromatin binding and transcriptional activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Splicing Factors Have an Essential Role in Prostate Cancer Progression and Androgen Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Androgen Receptor Signaling Pathway in Prostate Cancer: From Genetics to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mechanisms of the Androgen Receptor Splicing in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ARv7 Represses Tumor-Suppressor Genes in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. researchgate.net [researchgate.net]

- 11. CRISPR Library Screening and Design - CD Genomics [cd-genomics.com]

- 12. revmab.com [revmab.com]

The Compound AR7: A Technical Guide to its Mechanism as a Retinoic Acid Receptor Alpha (RARα) Antagonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound AR7 is a synthetic small molecule identified as an atypical antagonist of the Retinoic Acid Receptor Alpha (RARα), a nuclear hormone receptor that plays a crucial role in cell differentiation, proliferation, and apoptosis.[1][2] Unlike typical retinoids that act as agonists, this compound inhibits the transcriptional activity of RARα. This unique mode of action has garnered interest in its potential therapeutic applications, particularly in the context of cellular quality control and age-related diseases. This technical guide provides an in-depth overview of the core mechanism of this compound, focusing on its interaction with RARα and the downstream signaling consequences. The information presented herein is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's molecular pharmacology.

Core Mechanism of Action: Antagonism of RARα

This compound functions as a specific antagonist of RARα activity.[2] While the precise binding kinetics have not been publicly disclosed, its antagonistic effects are well-documented. RARα, in its ligand-bound state with endogenous agonists like all-trans retinoic acid (ATRA), typically forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, recruiting co-activator proteins and initiating gene transcription.

This compound disrupts this process by binding to RARα, likely inducing a conformational change that prevents the recruitment of co-activators and favors the binding of co-repressor complexes. This leads to the silencing of RARα target genes. It is important to note that this compound has been shown to have no significant agonist or antagonist activity on RXR.[2]

Key Downstream Effect: Activation of Chaperone-Mediated Autophagy (CMA)

The most well-characterized downstream effect of this compound's antagonism of RARα is the specific activation of chaperone-mediated autophagy (CMA).[1][3] CMA is a selective lysosomal degradation pathway responsible for the removal of soluble cytosolic proteins containing a specific KFERQ-like motif. This process is critical for cellular protein homeostasis and stress responses.

Normally, signaling through RARα exerts an inhibitory effect on CMA.[1][3] By antagonizing RARα, this compound effectively removes this brake, leading to a significant activation of CMA activity.[1][4] This activation occurs without detectable changes in other autophagic pathways, such as macroautophagy.[1][3]

The primary mechanism for this CMA activation is the transcriptional upregulation of the LAMP2A gene.[5][6] LAMP-2A is a lysosomal membrane protein that acts as the receptor for CMA substrate proteins and is the rate-limiting component of the CMA pathway. Treatment with this compound has been shown to increase the mRNA levels of Lamp2a, leading to higher levels of the LAMP-2A protein in lysosomes.[5][6] This increase in LAMP-2A facilitates the binding and translocation of CMA substrates into the lysosome for degradation. The stimulatory effect of this compound on CMA is partially reduced by the transcriptional repressor Actinomycin D, further supporting a mechanism involving transcriptional regulation.[1][3]

Quantitative Data

| Parameter | Value | Cell Line | Conditions | Reference |

| IC50 | 10 µM | HepG2 | Cytotoxicity under hypoxic conditions (48 hrs) | [1][3][7] |

| Lamp2a mRNA induction | Dose-dependent increase | Wild-type and LRRK2 R1441G KI cells | 24-hour treatment with 10 µM and 20 µM this compound | [6] |

Note: The IC50 value represents the cytotoxic effect of this compound under specific conditions and is not a direct measure of its RARα antagonist potency.

Signaling Pathways and Experimental Workflows

To visualize the molecular interactions and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of this compound Action

Caption: this compound binds to RARα, leading to the inhibition of RARα-mediated transcriptional repression of the LAMP2A gene, resulting in increased LAMP-2A protein expression and activation of CMA.

Experimental Workflow for Assessing RARα Antagonism

Caption: A generalized workflow for a reporter gene assay to quantify the antagonist activity of this compound on RARα.

Experimental Workflow for Chaperone-Mediated Autophagy (CMA) Assay

Caption: Overview of in vitro and in cellulo experimental workflows to assess the impact of this compound on CMA activity.

Experimental Protocols

Detailed experimental protocols for the characterization of RARα antagonists and the assessment of CMA are extensive. Below are generalized methodologies for key experiments.

RARα Antagonist Reporter Gene Assay

This assay quantifies the ability of a compound to inhibit the transcriptional activation induced by a known RARα agonist.

1. Cell Culture and Transfection:

- HEK293T or other suitable cells are cultured in DMEM supplemented with 10% FBS.

- Cells are transiently co-transfected with three plasmids:

- An expression vector for RARα.

- A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs.

- A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

2. Compound Treatment:

- 24 hours post-transfection, cells are treated with a constant concentration of a RARα agonist (e.g., 10 nM ATRA) either alone or in combination with a serial dilution of this compound.

3. Luciferase Assay:

- After 24 hours of incubation, cells are lysed.

- Firefly and Renilla luciferase activities are measured using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

- The ratio of Firefly to Renilla luciferase activity is calculated to normalize the data.

- The percentage of inhibition by this compound is calculated relative to the agonist-only control.

- The IC50 value is determined by fitting the dose-response data to a four-parameter logistic equation.

In Vitro Chaperone-Mediated Autophagy (CMA) Assay with Isolated Lysosomes

This assay directly measures the uptake and degradation of a CMA substrate by isolated lysosomes.

1. Isolation of Lysosomes:

- Lysosomes are isolated from the livers of control and this compound-treated rats or from cultured cells using differential centrifugation and density gradient centrifugation.

2. In Vitro CMA Reaction:

- Isolated lysosomes are incubated with a purified, radiolabeled CMA substrate (e.g., [3H]GAPDH) in a buffer containing an ATP-regenerating system and the chaperone Hsc70.

- The reaction is incubated at 37°C for a specified time (e.g., 30-60 minutes).

3. Measurement of Degradation:

- The reaction is stopped by adding trichloroacetic acid (TCA) to precipitate undegraded protein.

- The amount of degraded, TCA-soluble radioactivity is quantified by liquid scintillation counting.

- Alternatively, lysosomal binding and uptake can be assessed by immunoblotting for the substrate protein in the lysosomal fraction after incubation and protease protection assays.

4. Data Analysis:

- The percentage of substrate degradation is calculated and compared between lysosomes from control and this compound-treated sources.

Structure-Activity Relationship (SAR)

Currently, there is no publicly available information on the structure-activity relationship of this compound and its analogs as RARα antagonists. The core structure of this compound is a 2H-benzo[b][1][6]oxazine derivative.[8] Further research is required to elucidate the key structural motifs responsible for its antagonist activity and to optimize its potency and selectivity. Studies on other 2H-benzo[b][1][6]oxazine derivatives have explored their potential as hypoxia-targeted compounds and Na+/H+ exchange inhibitors, but not specifically in the context of RARα antagonism.[8][9]

Conclusion

The compound this compound represents an intriguing pharmacological tool for the study of RARα signaling and its role in cellular homeostasis. Its specific mechanism of activating chaperone-mediated autophagy through the antagonism of RARα and subsequent upregulation of LAMP-2A holds promise for further investigation into its therapeutic potential in conditions associated with CMA dysfunction, such as neurodegenerative diseases and aging. While the available quantitative data on this compound is limited, the established mechanistic framework provides a solid foundation for future research and drug development efforts. Further studies are warranted to fully characterize its binding properties, functional antagonist potency, and structure-activity relationships to unlock its full therapeutic potential.

References

- 1. axonmedchem.com [axonmedchem.com]

- 2. This compound | RARα antagonist | Probechem Biochemicals [probechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | Retinoid Receptor | TargetMol [targetmol.com]

- 5. Chemical modulation of chaperone-mediated autophagy by retinoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Design, synthesis and biological evaluation of 2H-benzo[b][1,4] oxazine derivatives as hypoxia targeted compounds for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design, synthesis and quantitative structure-activity relationship study of N-(3-oxo-3,4-dihydro-2H-benzo[1,4]oxazine-7-carbonyl)guanidine derivatives as potent Na/H exchange inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

The Androgen Receptor Splice Variant 7: A Comprehensive Technical Guide on its Discovery, Characterization, and Clinical Significance in Prostate Cancer

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of the androgen receptor splice variant 7 (AR-V7) represents a critical mechanism of resistance to androgen receptor (AR)-targeted therapies in castration-resistant prostate cancer (CRPC). This constitutively active, ligand-independent variant of the AR drives tumor progression and is a key biomarker for predicting treatment outcomes. This technical guide provides an in-depth overview of the discovery and molecular characterization of AR-V7, its signaling pathways, and its profound implications for drug development. Detailed experimental protocols for the detection and quantification of AR-V7 are provided, alongside a quantitative summary of its clinical impact.

Discovery and Molecular Characterization of AR-V7

The discovery of AR-V7 arose from investigations into the mechanisms of resistance to androgen deprivation therapy (ADT) in prostate cancer.[1] It was identified as a splice variant of the AR mRNA that results in a truncated protein.[2] Structurally, AR-V7 retains the N-terminal transactivation domain (NTD) and the DNA-binding domain (DBD), which are encoded by exons 1, 2, and 3. However, due to abnormal splicing of introns, it lacks the C-terminal ligand-binding domain (LBD) encoded by exons 4 through 8.[1][3] This truncated structure is the basis for its ligand-independent, constitutive activity.[4][5]

The expression of AR-V7 is rare in primary, hormone-naive prostate cancer but becomes significantly more frequent in CRPC, particularly after treatment with second-generation AR-targeting agents like enzalutamide and abiraterone.[3][6] This upregulation is a key adaptive mechanism of cancer cells to survive and proliferate in an androgen-depleted environment.[7]

Signaling Pathways and Ligand-Independent Activation

Unlike the full-length AR (AR-FL), which requires androgen binding for its activation and nuclear translocation, AR-V7 is constitutively active.[8][9] This allows it to bind to androgen response elements (AREs) in the promoter regions of target genes and drive their transcription in the absence of androgens.[3][10]

Nuclear Import

The nuclear translocation of AR-V7 is a critical step for its transcriptional activity and is mechanically distinct from that of AR-FL.[11] While AR-FL relies on a microtubule-dependent, importin-α/β pathway for nuclear import, AR-V7 utilizes a microtubule-independent mechanism.[11][12] This has significant therapeutic implications, as taxane-based chemotherapies that stabilize microtubules and inhibit AR-FL nuclear translocation are less effective against AR-V7.[8][12] Studies have shown that the dimerization box domain of AR-V7 is required for its efficient nuclear import.[11][13]

Dimerization and Transcriptional Activity

AR-V7 can form both homodimers and heterodimers with AR-FL.[14] While heterodimerization with AR-FL can induce the nuclear localization of unliganded AR-FL, AR-V7 can drive gene transcription and DNA damage repair independently of its interaction with AR-FL.[14] This independent function underscores its role as a driver of resistance in a castrate state.[14] The transcriptional program of AR-V7 partially overlaps with that of AR-FL, regulating genes involved in cell cycle progression and proliferation, such as PSA and FKBP5.[15][16] However, AR-V7 also regulates a unique set of genes, contributing to a more aggressive cancer phenotype.[15]

Clinical Significance and Data Presentation

The detection of AR-V7 in patients with CRPC has significant clinical implications, serving as a predictive biomarker for resistance to AR-targeted therapies and as a prognostic marker for patient outcomes.[2][17]

Predictive Biomarker

Numerous studies have demonstrated that the presence of AR-V7 in circulating tumor cells (CTCs) is associated with resistance to enzalutamide and abiraterone.[18][19][20] Patients with AR-V7-positive CTCs have significantly lower prostate-specific antigen (PSA) response rates, shorter progression-free survival (PFS), and shorter overall survival (OS) when treated with these agents compared to patients with AR-V7-negative CTCs.[18][19] Conversely, some evidence suggests that patients with AR-V7-positive tumors may derive greater benefit from taxane-based chemotherapy.[2][17][21]

| Treatment | AR-V7 Status | PSA Response Rate | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) | Reference |

| Enzalutamide/Abiraterone | Positive | 13.9% - 26.7% | 2.1 - 3.1 months | 7.3 - 11.2 months | [17][18][19] |

| Enzalutamide/Abiraterone | Negative | 52.2% - 65.8% | 6.2 - 6.9 months | 19.8 - 27.2 months | [17][18][19] |

| Taxane Chemotherapy | Positive | - | - | 14.3 months | [17] |

| Taxane Chemotherapy | Negative | - | - | 12.8 months | [17] |

Table 1: Clinical Outcomes based on AR-V7 Status in CRPC Patients

Prognostic Biomarker

Independent of treatment, the presence of AR-V7 is associated with a more aggressive disease phenotype and poorer prognosis.[22] Patients with detectable AR-V7 in their CTCs tend to have a higher tumor burden and a shorter overall survival.[22]

Experimental Protocols for AR-V7 Detection

Several methodologies have been developed and clinically validated for the detection of AR-V7, primarily from liquid biopsies (circulating tumor cells) and tumor tissue.

Detection in Circulating Tumor Cells (CTCs)

CTCs provide a non-invasive means to assess AR-V7 status in real-time. Two main approaches are used: mRNA-based assays and protein-based assays.

Principle: This method detects and quantifies AR-V7 mRNA transcripts.

Protocol Outline:

-

Blood Collection: Collect whole blood in specialized tubes (e.g., CellSave or EDTA tubes).

-

CTC Enrichment: Enrich for CTCs using an immunomagnetic-based system (e.g., CellSearch) targeting the epithelial cell adhesion molecule (EpCAM).[23]

-

RNA Extraction: Lyse the enriched cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit).[24]

-

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme (e.g., SuperScript III) and random hexamers.[24][25]

-

qPCR: Perform quantitative PCR using primers specific for the unique junction between exon 3 and the cryptic exon of AR-V7.[24][25] A housekeeping gene (e.g., GAPDH or RPL30) is used for normalization.[24][25] The amplification is monitored in real-time using a fluorescent dye (e.g., SYBR Green) or a TaqMan probe.[23][25]

Principle: This method detects the AR-V7 protein within individual CTCs, allowing for the assessment of its subcellular localization (nuclear vs. cytoplasmic).[26]

Protocol Outline:

-

Blood Processing: Process whole blood to deposit nucleated cells onto microscope slides.[27]

-

CTC Identification: Stain cells with a cocktail of antibodies to identify CTCs (e.g., anti-pan-cytokeratin and anti-EpCAM) and exclude white blood cells (anti-CD45), along with a nuclear counterstain (e.g., DAPI).[22][27]

-

AR-V7 Staining: Perform immunofluorescent staining using a validated primary antibody specific to the unique C-terminus of the AR-V7 protein.[22][26]

-

Signal Amplification: A secondary antibody conjugated to a fluorophore is used for detection. Tyramide signal amplification can be employed to enhance the signal.[27]

-

Imaging and Analysis: Utilize an automated microscopy platform to scan the slides and identify CTCs. The intensity and localization of the AR-V7 signal within the nucleus of identified CTCs are quantified.[22][26] A predefined intensity threshold above background is used to score a cell as AR-V7 positive.[26]

Detection in Tumor Tissue

Principle: This technique detects the AR-V7 protein in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.

Protocol Outline:

-

Tissue Preparation: Cut FFPE tissue blocks into thin sections (e.g., 4-5 µm) and mount on slides.

-

Antigen Retrieval: Deparaffinize and rehydrate the tissue sections. Perform heat-induced epitope retrieval to unmask the AR-V7 antigen.

-

Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the slides with a validated primary antibody specific for AR-V7.[6]

-

Secondary Antibody and Detection: Apply a horseradish peroxidase (HRP)-conjugated secondary antibody followed by a chromogen (e.g., DAB) to visualize the antibody binding.

-

Counterstaining and Mounting: Counterstain the nuclei with hematoxylin, dehydrate, and mount the slides.

-

Scoring: A pathologist scores the percentage of tumor cells with nuclear AR-V7 staining and the intensity of the staining.

Implications for Drug Development

The discovery of AR-V7 has spurred the development of novel therapeutic strategies aimed at overcoming resistance to current AR-targeted therapies. These approaches include:

-

Targeting the AR N-terminal Domain: Developing drugs that bind to the NTD of the AR, thereby inhibiting the activity of both AR-FL and AR-V7.[28]

-

Inhibiting AR-V7 Expression: Targeting the splicing machinery or upstream signaling pathways that regulate the expression of AR-V7.[28]

-

Promoting AR-V7 Degradation: Identifying compounds that can induce the degradation of the AR-V7 protein.[21]

-

AR-V7-Targeted Immunotherapy: Developing vaccines or other immunotherapies that target cells expressing AR-V7.[3][29]

Conclusion

The androgen receptor splice variant 7 is a key driver of castration-resistant prostate cancer and a clinically validated biomarker of resistance to second-generation androgen receptor signaling inhibitors. Its constitutive, ligand-independent activity allows cancer cells to bypass therapies targeting the AR ligand-binding domain. A thorough understanding of its molecular characteristics, signaling pathways, and methods of detection is crucial for researchers, scientists, and drug development professionals working to improve outcomes for patients with advanced prostate cancer. The continued development of assays to accurately and reliably detect AR-V7, alongside novel therapeutic strategies to target this variant, holds great promise for the future of prostate cancer treatment.

References

- 1. onclive.com [onclive.com]

- 2. Androgen Receptor Splice Variant, AR-V7, as a Biomarker of Resistance to Androgen Axis-Targeted Therapies in Advanced Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Androgen Receptor Splice Variant 7 Functions Independently of the Full Length Receptor in Prostate Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. JCI - Androgen receptor splice variant-7 expression emerges with castration resistance in prostate cancer [jci.org]

- 7. Regulation of androgen receptor variants in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Androgen Receptor Nuclear Localization correlates with AR-V7 mRNA expression in Circulating Tumor Cells (CTCs) from Metastatic Castration Resistance Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ligand-independent Androgen Receptor Variants Derived from Splicing of Cryptic Exons Signify Hormone Refractory Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. AR-V7 exhibits non-canonical mechanisms of nuclear import and chromatin engagement in castrate-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. aacrjournals.org [aacrjournals.org]

- 13. biorxiv.org [biorxiv.org]

- 14. A detailed characterization of stepwise activation of the androgen receptor variant 7 in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mskcc.org [mskcc.org]

- 18. onclive.com [onclive.com]

- 19. onclive.com [onclive.com]

- 20. mdpi.com [mdpi.com]

- 21. The Role of AR-V7 Splice Variant in Castration Resistant Prostate Cancer and Potential Therapy Options to Promote its Degradation – Proceedings of the Texas A&M Medical Student Grand Rounds [jmsgr.tamhsc.edu]

- 22. Circulating tumor cell-based or tissue biopsy-based AR-V7 detection: which provides the greatest clinical utility? - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Detection of Androgen Receptor Variant 7 (ARV7) mRNA Levels in EpCAM-Enriched CTC Fractions for Monitoring Response to Androgen Targeting Therapies in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 25. A Whole Blood Assay for AR-V7 and ARv567es in Prostate Cancer Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 26. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]

- 27. rarecyte.com [rarecyte.com]

- 28. aacrjournals.org [aacrjournals.org]

- 29. Therapeutic Approaches to Targeting Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]

The AR7 Compound: A Technical Guide to its Activation of Chaperone-Mediated Autophagy

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the AR7 compound, an atypical retinoid that functions as a potent activator of chaperone-mediated autophagy (CMA). CMA is a selective lysosomal degradation pathway crucial for cellular homeostasis, and its dysregulation is implicated in various diseases, including neurodegenerative disorders and cancer. This compound offers a valuable pharmacological tool for studying CMA and holds therapeutic potential. This document details the mechanism of action of this compound, compiles quantitative data on its effects, outlines key experimental protocols for its study, and provides visual representations of the relevant biological pathways and experimental workflows.

Core Concepts: Chaperone-Mediated Autophagy

Chaperone-mediated autophagy is a highly selective process for the degradation of cytosolic proteins in lysosomes.[1][2] It involves the recognition of substrate proteins containing a KFERQ-like motif by the cytosolic chaperone heat shock cognate 70 kDa protein (Hsc70, also known as HSPA8).[2][3][4] The Hsc70-substrate complex then translocates to the lysosomal membrane and binds to the lysosome-associated membrane protein type 2A (LAMP-2A), which acts as the receptor and rate-limiting component of the CMA pathway.[1][2][4] Following binding, the substrate protein is unfolded and translocated into the lysosomal lumen for degradation by resident hydrolases.[2][3]

This compound: Mechanism of Action

This compound is an atypical retinoid that functions as a retinoic acid receptor alpha (RARα) antagonist.[5][6][7] Its activation of CMA is mediated through an RARα-dependent pathway.[5][6] Signaling through RARα normally inhibits CMA.[2][7] By antagonizing RARα, this compound alleviates this inhibition, leading to an upregulation of CMA activity.[1][7] A key downstream effect of this compound-mediated RARα antagonism is the increased expression of LAMP-2A, the essential CMA receptor.[5][6][8] This increase in LAMP-2A levels enhances the capacity of the cell to carry out CMA-mediated protein degradation.[1] It is important to note that this compound selectively activates CMA without significantly affecting macroautophagy.[7]

Signaling Pathway of this compound-Mediated CMA Activation

The following diagram illustrates the proposed signaling pathway for this compound's effect on chaperone-mediated autophagy.

Caption: this compound antagonizes RARα, leading to increased LAMP2A gene transcription and subsequent activation of CMA.

Quantitative Data on this compound's Effects

The following tables summarize the quantitative effects of this compound on various aspects of chaperone-mediated autophagy as reported in the literature.

Table 1: Dose-Dependent Activation of CMA by this compound

| Cell Type | This compound Concentration (µM) | Duration of Treatment | Observed Effect | Reference |

| Mouse Fibroblasts | 20 | 12 hours | Marked dose-dependent activation of CMA activity.[1] | [1] |

| WT and LRRK2 R1441G KI Primary Cortical Neurons | 10, 20 | 24 hours | Dose-dependently induced Lamp2a mRNA expression.[9] | [9] |

| WT and LRRK2 R1441G KI Primary Cortical Neurons | 20 | DIV9 to DIV21 | Markedly reduced intracellular SNCA oligomers by 44% in KI neurons compared to vehicle-treated KI.[9] | [9] |

| NIH 3T3 cells | 10, 20, 30 | 12, 24 hours | No effect on macroautophagy.[7] | [7] |

| WT and LRRK2R1441G KI Mutant MEFs | 20 | 16 hours | Increased lysosomal activity.[7] | [7] |

Table 2: Effect of this compound on Protein Levels and mRNA Expression

| Target Molecule | Cell Type | This compound Concentration (µM) | Duration of Treatment | Change in Level | Reference |

| Lamp2a mRNA | WT and LRRK2 R1441G KI Primary Cortical Neurons | 10, 20 | 24 hours | Dose-dependent increase.[9] | [9] |

| LAMP2A protein | WT and LRRK2 R1441G KI Primary Cortical Neurons | Not specified | DIV21 | No significant change in total cellular levels.[9] | [9] |

| HSPA8 protein | WT and LRRK2 R1441G KI Primary Cortical Neurons | Not specified | DIV21 | No significant change in total cellular levels.[9] | [9] |

| Total SNCA | WT and LRRK2 R1441G KI Primary Cortical Neurons | Not specified | DIV21 | Significant reduction in both WT and KI neurons after the second dose on DIV14.[9] | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of this compound on CMA.

In Vitro CMA Activity Assay with Isolated Lysosomes

This assay measures the ability of intact lysosomes to uptake and degrade a CMA substrate protein.

Protocol:

-

Isolation of Intact Lysosomes: Isolate lysosomes from rat liver or cultured cells using differential centrifugation followed by density gradient centrifugation.

-

Pre-treatment of Lysosomes: Pre-treat isolated lysosomes with this compound or vehicle control (DMSO) for a specified time on ice.

-

Incubation with Substrate: Incubate the treated lysosomes with a well-characterized CMA substrate, such as glyceraldehyde-3-phosphate dehydrogenase (GAPDH), for 20 minutes at 37°C.[1] A parallel control group should include protease inhibitors to prevent substrate degradation.

-

Recovery and Analysis: Recover the lysosomes by centrifugation, wash them, and then lyse them.

-

Western Blotting: Analyze the amount of substrate associated with the lysosomes by SDS-PAGE and immunoblotting for the substrate protein (e.g., GAPDH).[1] An increase in the amount of substrate in the this compound-treated lysosomes compared to the control indicates enhanced uptake.

CMA Reporter Assay in Cultured Cells

This assay utilizes a fluorescent reporter to visualize and quantify CMA activity in living cells.

Protocol:

-

Cell Culture and Transfection: Culture mouse fibroblasts or other suitable cells and transfect them with a plasmid encoding a photoactivatable (PA) reporter fused to a CMA-targeting motif (e.g., KFERQ-PA-mCherry1).[1]

-

This compound Treatment: Treat the transfected cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 12 hours).[1]

-

Photoactivation and Imaging: Photoactivate a defined region of the cytosol using a 405 nm laser and acquire images of the red fluorescence (mCherry) over time using a confocal microscope.

-

Quantification: Activation of CMA will lead to the translocation of the reporter from the cytosol to the lysosomes, observed as a change from diffuse to punctate fluorescence.[1] Quantify the number of fluorescent puncta per cell to measure CMA activity. A higher number of puncta in this compound-treated cells indicates CMA activation.

Experimental Workflow for Assessing this compound's Effect on CMA

The following diagram outlines a typical experimental workflow to investigate the impact of this compound on chaperone-mediated autophagy.

Caption: A generalized workflow for studying the effects of this compound on CMA in a cellular context.

Compound Specifications

-

Formal Name: 7-Chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine[6]

-

Molecular Formula: C15H12ClNO[6]

-

Formula Weight: 257.70[6]

-

CAS Number: 80306-38-3[6]

-

Purity: >98%[6]

-

Formulation: Powder[6]

-

Storage: -20°C[6]

-

Stability: ≥ 2 years[6]

Conclusion

The this compound compound is a valuable chemical tool for the specific activation of chaperone-mediated autophagy. Its mechanism of action via RARα antagonism and subsequent upregulation of LAMP-2A expression is a key area of ongoing research. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals interested in leveraging this compound to investigate the intricacies of CMA and its therapeutic potential in various disease models. Further research into the broader targetome of this compound-induced CMA will continue to illuminate its full range of cellular effects.[5][8]

References

- 1. Chemical modulation of chaperone-mediated autophagy by retinoic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Chaperone-Mediated Autophagy Markers LAMP2A and HSC70 Are Independent Adverse Prognostic Markers in Primary Resected Squamous Cell Carcinomas of the Lung - PMC [pmc.ncbi.nlm.nih.gov]

- 5. amsbio.com [amsbio.com]

- 6. tribioscience.com [tribioscience.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound - Focus Biomolecules [mayflowerbio.com]

- 9. researchgate.net [researchgate.net]

Decoding Resistance: An In-depth Technical Guide to the Identification of AR-V7 Downstream Target Genes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of androgen receptor splice variant 7 (AR-V7) is a critical mechanism of resistance to androgen receptor (AR) signaling inhibitors in castration-resistant prostate cancer (CRPC).[1] AR-V7, a truncated and constitutively active form of the AR, drives tumor progression by regulating a distinct set of downstream target genes.[2] This guide provides a comprehensive overview of the methodologies employed to identify AR-V7 target genes, summarizes key validated targets, and delineates the signaling pathways involved. Detailed experimental protocols and data visualizations are presented to equip researchers with the necessary knowledge to investigate AR-V7-mediated biology and develop novel therapeutic strategies.

Introduction: The Challenge of AR-V7 in Prostate Cancer

Prostate cancer is a leading cause of cancer-related death in men worldwide.[3] The growth and survival of prostate cancer cells are heavily dependent on the androgen receptor (AR), a ligand-activated transcription factor.[3] Androgen deprivation therapy (ADT) and second-generation AR signaling inhibitors, such as enzalutamide and abiraterone, are standard treatments for advanced prostate cancer.[1] However, resistance to these therapies inevitably develops, often leading to the lethal stage of castration-resistant prostate cancer (CRPC).[1][4]

One of the key mechanisms driving this resistance is the expression of AR splice variants, with AR-V7 being the most clinically relevant.[1] AR-V7 lacks the ligand-binding domain (LBD), the target of current AR inhibitors, rendering it constitutively active.[5] This allows it to translocate to the nucleus and regulate gene expression even in a low-androgen environment, promoting cell proliferation and survival.[5] Understanding the downstream targets of AR-V7 is therefore paramount for developing novel therapies to overcome treatment resistance.

Methodologies for Identifying AR-V7 Target Genes

Several high-throughput techniques are employed to identify the downstream target genes of AR-V7. The most common and powerful approaches are Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) and RNA sequencing (RNA-seq).

Chromatin Immunoprecipitation-Sequencing (ChIP-seq)

ChIP-seq is used to identify the specific DNA regions where AR-V7 binds across the genome. This provides a direct readout of the genes that are potentially regulated by this transcription factor.

Experimental Protocol: ChIP-seq for AR-V7

-

Cell Culture and Crosslinking:

-

Chromatin Preparation:

-

Lyse the cells and isolate the nuclei.

-

Sonify the chromatin to shear the DNA into fragments of 200-500 base pairs.

-

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to AR-V7 or an N-terminal AR antibody that recognizes both full-length AR and AR-V7.

-

Add protein A/G magnetic beads to pull down the antibody-protein-DNA complexes.

-

Wash the beads to remove non-specific binding.

-

-

DNA Purification and Library Preparation:

-

Reverse the crosslinking by heating the samples.

-

Treat with RNase A and Proteinase K to remove RNA and protein.

-

Purify the DNA using phenol-chloroform extraction or a commercial kit.

-

Prepare a sequencing library from the purified DNA, which involves end-repair, A-tailing, and ligation of sequencing adapters.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Use peak-calling algorithms (e.g., MACS2) to identify regions of the genome with significant enrichment of AR-V7 binding.

-

Annotate the peaks to identify nearby genes, which are potential AR-V7 targets.[8]

-

RNA-Sequencing (RNA-seq)

RNA-seq is used to profile the transcriptome of cells and identify genes that are differentially expressed upon modulation of AR-V7 activity (e.g., knockdown or overexpression).

Experimental Protocol: RNA-seq for AR-V7 Target Identification

-

Cell Culture and AR-V7 Modulation:

-

Culture prostate cancer cells with and without AR-V7 expression or knockdown. AR-V7 knockdown can be achieved using siRNAs or shRNAs targeting the unique cryptic exon 3 of AR-V7.[6]

-

Harvest the cells and lyse them to release the RNA.

-

-

RNA Extraction and Quality Control:

-

Extract total RNA using a commercial kit.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer.

-

-

Library Preparation:

-

Deplete ribosomal RNA (rRNA) from the total RNA.

-

Fragment the remaining RNA.

-

Synthesize first- and second-strand cDNA.

-

Perform end-repair, A-tailing, and ligate sequencing adapters.

-

Amplify the library by PCR.

-

-

Sequencing and Data Analysis:

-

Sequence the library on a high-throughput sequencing platform.

-

Align the sequencing reads to a reference genome.

-

Quantify gene expression levels.

-

Perform differential expression analysis to identify genes that are significantly up- or downregulated upon AR-V7 modulation.[9]

-

Integrated Analysis

The most robust identification of AR-V7 target genes comes from integrating ChIP-seq and RNA-seq data. Genes that are identified as having AR-V7 binding sites near their promoters or enhancers and also show differential expression upon AR-V7 modulation are considered high-confidence targets.[5][10]

AR-V7 Downstream Target Genes

AR-V7 regulates a transcriptional program that partially overlaps with that of the full-length AR but also includes a unique set of genes.[11] These genes are involved in various cellular processes that contribute to the aggressive phenotype of CRPC, including cell cycle progression, proliferation, and metastasis.[2][10]

Summary of Validated AR-V7 Target Genes

The following table summarizes some of the key AR-V7 downstream target genes identified and validated in multiple studies.

| Gene | Function | Regulation by AR-V7 | Cell Line(s) | Reference(s) |

| UBE2C | Ubiquitin-conjugating enzyme, cell cycle progression | Upregulated | LNCaP-95, 22Rv1 | [3][7] |

| CDC20 | Cell division cycle protein 20, anaphase-promoting complex activator | Upregulated | LNCaP-95 | [3][7] |

| NUP210 | Nuclear pore complex protein, cell growth | Upregulated (Common with AR-FL) | LNCaP95 | [5][6] |

| SLC3A2 | Solute carrier family 3 member 2, amino acid transport | Upregulated (Specific to AR-V7) | LNCaP-95 | [3][6][7] |

| AKT1 | Serine/threonine-protein kinase, cell survival and proliferation | Upregulated | LNCaP, LNCaP-95, 22Rv1 | [3] |

| UGT2B17 | UDP glucuronosyltransferase, steroid metabolism | Upregulated | VCaP | [3] |

| NPR3 | Natriuretic peptide receptor 3 | Upregulated | LNCaP, VCaP, 22Rv1 | [3] |

| SOX9 | Transcription factor, metastasis driver | Upregulated | LN-tet-ARV7, 22Rv1, 35CR | [10][12] |

AR-V7 Specific vs. Common Target Genes

Studies have shown that AR-V7 can bind to and activate canonical AR target genes, often in cooperation with full-length AR.[5][6] However, AR-V7 also possesses the ability to bind to unique genomic locations and regulate a distinct set of genes not targeted by AR-FL.[6][10] For instance, a study comparing LNCaP (AR-FL only) and LNCaP95 (AR-FL and AR-V7) cells identified 399 AR-V7 target regions, of which 377 were also targeted by hormone-stimulated AR-FL, while 22 were specific to AR-V7.[5][6] This highlights both the overlapping and unique functions of AR-V7.

Signaling Pathways and Visualizations

The identification of AR-V7 target genes has allowed for the elucidation of the signaling pathways through which it drives CRPC progression.

AR-V7 Signaling Pathway

AR-V7, being constitutively active, translocates to the nucleus and binds to androgen response elements (AREs) in the promoter or enhancer regions of its target genes. This leads to the recruitment of co-activators and the transcriptional machinery, resulting in the expression of genes that promote cell cycle progression, proliferation, and survival.

Caption: AR-V7 Signaling Pathway in CRPC.

Experimental Workflow for AR-V7 Target Gene Identification

The following diagram illustrates the integrated workflow for identifying high-confidence AR-V7 target genes using ChIP-seq and RNA-seq.

Caption: Workflow for AR-V7 Target Gene Identification.

Conclusion and Future Directions

The identification of AR-V7 downstream target genes is a crucial step towards understanding the mechanisms of therapy resistance in CRPC. The methodologies outlined in this guide provide a robust framework for researchers to uncover the complexities of AR-V7-driven biology. The validated targets presented here represent promising candidates for the development of novel therapeutics aimed at overcoming resistance. Future research should focus on further characterizing the unique AR-V7 cistrome and transcriptome in diverse CRPC models and patient samples. Moreover, elucidating the interplay between AR-V7 and other signaling pathways will be essential for designing effective combination therapies to improve patient outcomes. The continued investigation into the downstream effectors of AR-V7 holds the key to developing the next generation of treatments for advanced prostate cancer.

References

- 1. Role of androgen receptor splice variant 7 (AR-V7) in prostate cancer resistance to 2nd generation androgen receptor signaling inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer [frontiersin.org]

- 4. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer | MDPI [mdpi.com]

- 5. Identification of AR-V7 downstream genes commonly targeted by AR/AR-V7 and specifically targeted by AR-V7 in castration resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 7. A compendium of Androgen Receptor Variant 7 target genes and their role in Castration Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. ARv7 Represses Tumor-Suppressor Genes in Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. urotoday.com [urotoday.com]

- 11. Androgen receptor and its splice variant, AR-V7, differentially regulate FOXA1 sensitive genes in LNCaP prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. JCI - Androgen receptor splice variants drive castration-resistant prostate cancer metastasis by activating distinct transcriptional programs [jci.org]

The Biological Significance of AR7 in Cellular Stress Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The compound AR7 has emerged as a significant modulator of the cellular stress response, primarily through its unique dual function as an atypical antagonist of the Retinoic Acid Receptor Alpha (RARα) and a potent activator of Chaperone-Mediated Autophagy (CMA). Cellular stress, arising from various insults such as oxidative stress and proteotoxicity, can overwhelm cellular maintenance systems, leading to dysfunction and cell death, and is implicated in a range of pathologies including neurodegenerative diseases. This compound offers a targeted mechanism to enhance cellular resilience by activating a specific protein degradation pathway, thereby clearing damaged or aggregated proteins. This technical guide provides an in-depth overview of the biological significance of this compound, detailing its mechanism of action, presenting quantitative data from key studies, outlining experimental protocols for its investigation, and visualizing the associated cellular pathways and workflows.

Introduction to this compound and Cellular Stress

Cellular homeostasis is maintained by a delicate balance of protein synthesis, folding, and degradation. Various stressors can disrupt this balance, leading to the accumulation of misfolded or damaged proteins, a condition known as proteotoxicity. The cell employs several quality control mechanisms to counteract this, including the unfolded protein response (UPR) and various autophagic pathways. Chaperone-mediated autophagy (CMA) is a highly selective process responsible for the degradation of specific cytosolic proteins containing a KFERQ-like motif. This pathway is crucial for cellular housekeeping and becomes particularly important under stress conditions.

This compound is a synthetic retinoid derivative that has been identified as a specific activator of CMA.[1] Unlike general autophagy inducers, this compound's targeted action on CMA presents a promising therapeutic strategy for conditions associated with cellular stress and impaired protein degradation.

Mechanism of Action of this compound

The primary mechanism of action of this compound involves the antagonism of the Retinoic Acid Receptor Alpha (RARα). RARα signaling has been shown to negatively regulate CMA.[1] By acting as an antagonist, this compound effectively blocks this inhibitory signal, leading to the upregulation of CMA activity.

The key molecular events following this compound treatment include:

-

Inhibition of RARα: this compound binds to the RARα receptor, preventing its normal signaling activity that suppresses CMA.

-

Increased LAMP-2A Expression and Translocation: A critical step in CMA is the binding of substrate proteins to the lysosomal receptor, Lysosome-Associated Membrane Protein type 2A (LAMP-2A). This compound treatment leads to an increase in the transcription and subsequent protein levels of LAMP-2A at the lysosomal membrane.[1][2]

-

Enhanced CMA Activity: The increased availability of LAMP-2A facilitates the translocation of CMA substrate proteins into the lysosome for degradation, thereby enhancing the overall flux of the CMA pathway.

This targeted activation of CMA allows for the selective removal of damaged or aggregation-prone proteins, which are often key contributors to cellular dysfunction in stress-related diseases.

Quantitative Data on this compound's Efficacy

The following tables summarize the quantitative findings from key research articles investigating the effects of this compound on cellular stress responses.

Table 1: Effect of this compound on Chaperone-Mediated Autophagy (CMA) Activity

| Parameter Measured | Cell Line | This compound Concentration | Treatment Duration | Result | Reference |

| CMA activity (Degradation of CMA reporter) | Mouse Fibroblasts | 10 µM | 24 hours | ~2-fold increase | [1] |

| LAMP-2A mRNA levels | Mouse Embryonic Fibroblasts (MEFs) | 10 µM, 20 µM | 24 hours | Dose-dependent increase | [2] |

| LAMP-2A protein levels | Mouse Fibroblasts | 10 µM | 24 hours | ~1.8-fold increase | [1] |

Table 2: Protective Effects of this compound Against Oxidative Stress

| Parameter Measured | Cell Line | Stressor | This compound Concentration | Treatment Duration | Result | Reference |

| Cell Viability | Human Neuroblastoma (SH-SY5Y) | Paraquat (1 mM) | 10 µM | 24 hours (pretreatment) | ~30% increase in viability | [1] |

| Intracellular SNCA oligomers | LRRK2 R1441G KI primary neurons | Endogenous | 10 µM, 20 µM | DIV9 to DIV21 | Significant attenuation | [2] |

| Extracellular SNCA oligomers | LRRK2 R1441G KI primary neurons | Endogenous | 10 µM, 20 µM | DIV9 to DIV21 | Significant attenuation | [2] |

Signaling Pathways and Experimental Workflows

Signaling Pathway of this compound Action

Caption: Signaling pathway of this compound in activating Chaperone-Mediated Autophagy.

Experimental Workflow for Assessing this compound Efficacy

Caption: General experimental workflow to evaluate the effects of this compound.

Detailed Experimental Protocols

Cell Culture and Reagents

-

Cell Lines: Mouse Embryonic Fibroblasts (MEFs), Human Neuroblastoma SH-SY5Y cells, and Mouse Fibroblasts are commonly used.

-

Culture Conditions: Cells are typically maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere with 5% CO2.

-

This compound Compound: this compound is dissolved in dimethyl sulfoxide (DMSO) to prepare a stock solution, which is then diluted in culture medium to the desired final concentrations.

Chaperone-Mediated Autophagy (CMA) Activity Assay

This protocol is adapted from methodologies used to assess CMA activity using a reporter construct.[1]

-

Cell Transfection: Stably transfect cells with a KFERQ-motif-containing reporter protein (e.g., a photoactivatable fluorescent protein).

-

Treatment: Plate the transfected cells and treat with this compound (e.g., 10 µM) or vehicle (DMSO) for the desired duration (e.g., 24 hours).

-

Photoactivation and Imaging: Photoactivate a specific region of the cells and monitor the decrease in fluorescence over time using live-cell imaging. The rate of fluorescence decay corresponds to the degradation of the reporter protein via CMA.

-

Quantification: Measure the fluorescence intensity in the photoactivated region at different time points. Calculate the half-life of the reporter protein to quantify CMA activity.

Western Blot for LAMP-2A

-

Cell Lysis: After treatment with this compound or vehicle, wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. After electrophoresis, transfer the proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against LAMP-2A overnight at 4°C.

-

Detection: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensity using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin).

Cell Viability Assay under Oxidative Stress

This protocol describes a typical experiment to assess the protective effect of this compound against paraquat-induced oxidative stress.[1]

-

Cell Seeding: Plate cells (e.g., SH-SY5Y) in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment with this compound: Treat the cells with this compound (e.g., 10 µM) or vehicle for a specified period (e.g., 24 hours).

-

Induction of Oxidative Stress: Add a stressor, such as paraquat (e.g., 1 mM), to the culture medium and incubate for a further 24 hours.

-

Viability Measurement (MTT or WST-1 Assay):

-

Add MTT or WST-1 reagent to each well and incubate for 1-4 hours at 37°C.

-

For MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.

-

-

Data Analysis: Calculate cell viability as a percentage of the untreated control.

Conclusion and Future Directions

The this compound compound represents a significant advancement in the targeted modulation of cellular stress responses. Its ability to specifically activate chaperone-mediated autophagy through the antagonism of RARα provides a powerful tool for both basic research and therapeutic development. The quantitative data and established protocols outlined in this guide demonstrate the potential of this compound to protect against proteotoxicity and oxidative stress, hallmarks of numerous debilitating diseases.

Future research should focus on further elucidating the downstream targets of this compound-activated CMA and exploring its efficacy in in vivo models of neurodegenerative and other stress-related disorders. The development of more potent and specific analogs of this compound could also pave the way for novel therapeutic interventions aimed at enhancing cellular resilience and promoting healthy aging.

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute medical advice. The experimental protocols provided are generalized and may require optimization for specific experimental conditions.

References

Regulating AR-V7 in Prostate Cancer: A Technical Guide to the Core Mechanisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of castration-resistant prostate cancer (CRPC) presents a significant clinical challenge, largely driven by the reactivation of the androgen receptor (AR) signaling axis. A key player in this resistance is the androgen receptor splice variant 7 (AR-V7), a truncated, constitutively active isoform of the AR that lacks the ligand-binding domain. This structural alteration renders AR-V7 insensitive to conventional androgen deprivation therapies (ADT) and second-generation AR-targeting agents like enzalutamide and abiraterone.[1][2][3][4] Consequently, the expression of AR-V7 is a critical biomarker of therapeutic resistance and disease progression.[1][2][5] Understanding the intricate regulatory network that governs AR-V7 expression is paramount for the development of novel therapeutic strategies to overcome resistance in CRPC. This technical guide provides an in-depth exploration of the core mechanisms regulating AR-V7 expression in prostate cancer cells, with a focus on transcriptional, post-transcriptional, and post-translational control.

Transcriptional Regulation of AR-V7

The transcription of the AR gene is the initial and a critical step influencing the levels of both full-length AR (AR-FL) and its splice variants, including AR-V7. Androgen deprivation therapy, paradoxically, enhances AR gene transcription, creating a larger pool of pre-mRNA that can be alternatively spliced to generate AR-V7.[6] This upregulation is, in part, due to a negative feedback loop where androgen-bound AR-FL represses its own transcription.[7] When androgen levels are low, this repression is lifted, leading to increased AR gene transcription.

Several transcription factors and co-regulators have been implicated in modulating AR gene expression and subsequently AR-V7 levels. The pioneer factor FOXA1, for instance, plays a crucial role in opening chromatin at AR binding sites and is involved in the differential regulation of gene expression by AR-FL and AR-V7.[8] Furthermore, signaling pathways such as the NF-κB pathway can activate AR-V7 expression, contributing to enzalutamide resistance.[9]

Post-Transcriptional Regulation: The Nexus of Splicing

The generation of AR-V7 is fundamentally a process of alternative pre-mRNA splicing. This process involves the inclusion of a cryptic exon 3 (CE3) located in intron 3 of the AR gene, leading to a premature stop codon and the production of a truncated AR protein.[2] The efficiency of this splicing event is a key determinant of AR-V7 levels and is influenced by a host of splicing factors and RNA-binding proteins.

Androgen deprivation conditions not only increase AR pre-mRNA levels but also promote the recruitment of specific splicing factors to the 3' splice site of cryptic exon 3.[6] Key splicing factors identified to play a critical role in AR-V7 generation include:

-

U2AF65 and ASF/SF2 (SF2/ASF): These factors are crucial for the recognition of the 3' splice site of cryptic exon 3 and are instrumental in the splicing of AR pre-mRNA into AR-V7.[6]

-

Sam68 (KHDRBS1): This RNA-binding protein is upregulated in prostate cancer and promotes AR-V7 splicing by directly binding to its transcripts.[10]